hCA IX vs. hCA II Selectivity Ratio – hCAII-IN-7 vs. Acetazolamide (AAZ)
hCAII-IN-7 achieves an hCA II/hCA IX selectivity ratio of 9.1, calculated as Ki(hCA II) 320.7 nM / Ki(hCA IX) 35.2 nM . This contrasts sharply with the clinical standard acetazolamide (AAZ), whose hCA II/hCA IX ratio is 0.48 (Ki hCA II = 12 nM, Ki hCA IX = 25 nM), indicating preferential hCA II inhibition [1]. hCAII-IN-7 is thus approximately 19-fold more hCA IX-selective than acetazolamide by this ratio metric, enabling experiments where hCA IX inhibition must be achieved without concomitant hCA II suppression.
| Evidence Dimension | hCA II / hCA IX selectivity ratio (fold-selectivity for hCA IX) |
|---|---|
| Target Compound Data | Ki hCA II = 320.7 nM, Ki hCA IX = 35.2 nM; ratio = 9.1 |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki hCA II = 12 nM, Ki hCA IX = 25 nM; ratio = 0.48 |
| Quantified Difference | hCAII-IN-7 provides a 9.1-fold preference for hCA IX over hCA II, vs. AAZ's 0.48-fold (2.1-fold preference for hCA II over hCA IX). Net isoform discrimination shift ≈ 19-fold. |
| Conditions | Stopped-flow CO2 hydrase assay; recombinant human CA isoforms; pH 7.5; 20°C. hCAII-IN-7 data from vendor-validated Ki determinations; AAZ data from Supuran (2008). |
Why This Matters
For procurement decisions, this selectivity difference determines whether an inhibitor can discriminate tumor-associated hCA IX from ubiquitous hCA II—a prerequisite for target-specific functional studies in cancer biology.
- [1] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008;7(2):168-181. View Source
